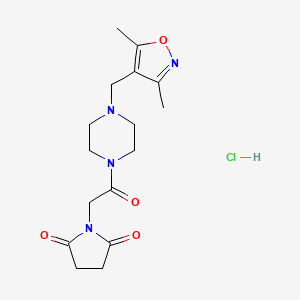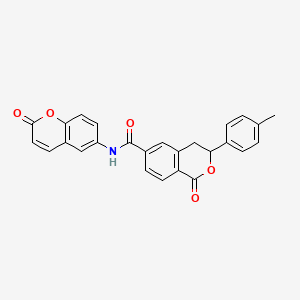
3-(4-méthylphényl)-1-oxo-N-(2-oxo-2H-chromén-6-yl)-3,4-dihydro-1H-isochromène-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-1-oxo-N-(2-oxo-2H-chromen-6-yl)-3,4-dihydro-1H-isochromene-6-carboxamide is a useful research compound. Its molecular formula is C26H19NO5 and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylphenyl)-1-oxo-N-(2-oxo-2H-chromen-6-yl)-3,4-dihydro-1H-isochromene-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylphenyl)-1-oxo-N-(2-oxo-2H-chromen-6-yl)-3,4-dihydro-1H-isochromene-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les coumarines, y compris les dérivés de la 3-(4-méthylphényl)-1-oxo-N-(2-oxo-2H-chromén-6-yl)-3,4-dihydro-1H-isochromène-6-carboxamide, ont montré un potentiel anticancéreux significatif. Les chercheurs ont exploré leurs mécanismes d'action, tels que l'inhibition de l'anhydrase carbonique, la polymérisation des microtubules et l'angiogenèse tumorale .
- Les coumarines sont connues pour leurs effets anti-inflammatoires. Le dérivé 3-(4-méthylphényl) pourrait être étudié plus en profondeur pour son potentiel dans la gestion des affections inflammatoires .
- Les coumarines ont démontré des propriétés antibactériennes et antifongiques. Les chercheurs pourraient explorer l'efficacité de la this compound contre des agents pathogènes spécifiques .
- Les coumarines ont été étudiées comme inhibiteurs potentiels des enzymes cholinestérase et monoamine oxydase. Ces propriétés sont pertinentes dans les maladies neurodégénératives et la recherche en santé mentale .
- Les chémiocapteurs fluorescents à base de coumarine trouvent des applications en chimie bioorganique et en reconnaissance moléculaire. Les chercheurs pourraient explorer les capacités de détection de ce composé .
Activité anticancéreuse
Propriétés anti-inflammatoires
Activités antibactériennes et antifongiques
Inhibition de la cholinestérase et de la monoamine oxydase
Science des matériaux et chémiocapteurs fluorescents
Blocs de construction pour de nouveaux agents anticancéreux
En résumé, la this compound est prometteuse dans divers domaines scientifiques, et des recherches supplémentaires sont nécessaires pour libérer tout son potentiel. Les chercheurs peuvent explorer ses propriétés et ses applications uniques dans le développement de médicaments, la science des matériaux et la gestion des maladies. 🌟 .
Propriétés
IUPAC Name |
3-(4-methylphenyl)-1-oxo-N-(2-oxochromen-6-yl)-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO5/c1-15-2-4-16(5-3-15)23-14-19-12-18(6-9-21(19)26(30)32-23)25(29)27-20-8-10-22-17(13-20)7-11-24(28)31-22/h2-13,23H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAXHVYMVVIQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

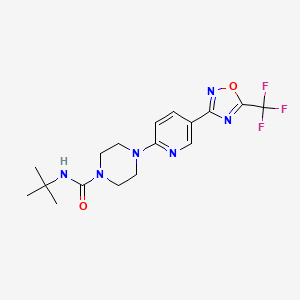
![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/new.no-structure.jpg)
![Tert-butyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2471294.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2471295.png)

![4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2471300.png)
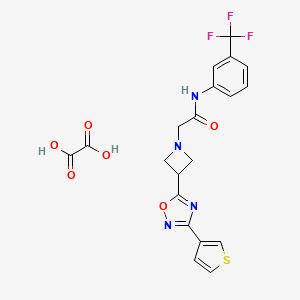
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)
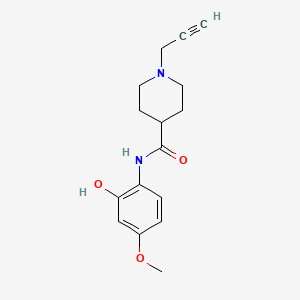

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)
